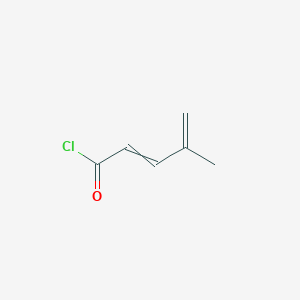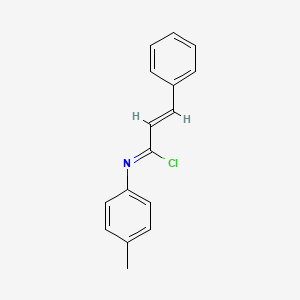
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a phenyl group, a methylphenyl group, and an imidoyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride typically involves the reaction of 4-methylphenylamine with cinnamaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then chlorinated using thionyl chloride or phosphorus trichloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidoyl oxides.
Reduction Reactions: Reduction of the imidoyl chloride group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted imidoyl derivatives.
Oxidation Reactions: Products include imidoyl oxides.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophilic sites in biological molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity underlies its potential biological activities and applications in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the chloride group.
N-(4-methylphenyl)-3-phenylprop-2-enamine: Similar structure but contains an amine group instead of the imidoyl chloride.
N-(4-methylphenyl)-3-phenylprop-2-enone: Similar structure but contains a ketone group instead of the imidoyl chloride.
Uniqueness
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is unique due to its imidoyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
64343-72-2 |
|---|---|
Fórmula molecular |
C16H14ClN |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C16H14ClN/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+,18-16? |
Clave InChI |
WTDMJIQTKGHNNQ-VBZZLERCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C(/C=C/C2=CC=CC=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C=CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



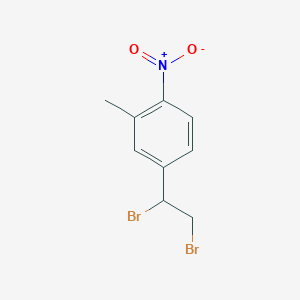
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
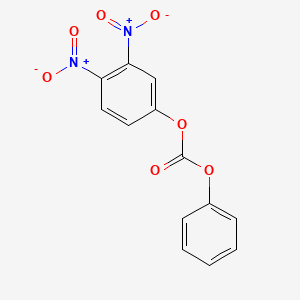

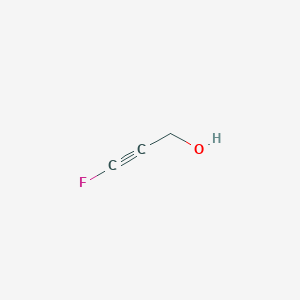
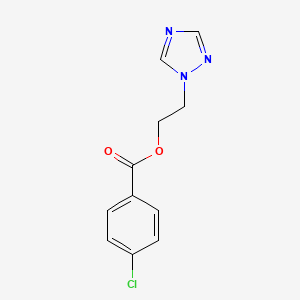
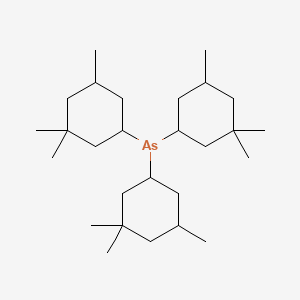
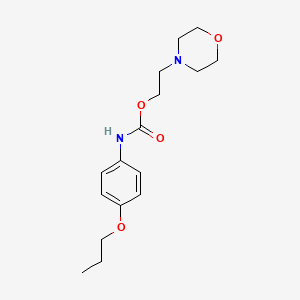
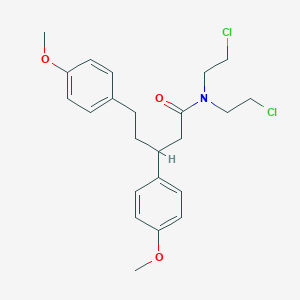
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
